molecular formula C11H9Cl2NO5 B7943654 (S)-2-(2,6-Dichlorobenzamido)succinic acid

(S)-2-(2,6-Dichlorobenzamido)succinic acid

Katalognummer: B7943654
Molekulargewicht: 306.10 g/mol
InChI-Schlüssel: BVVRKMRZOCMUKI-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(2,6-Dichlorobenzamido)succinic acid is an organic compound characterized by the presence of a succinic acid backbone with a 2,6-dichlorobenzamido group attached to it

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,6-Dichlorobenzamido)succinic acid typically involves the reaction of succinic anhydride with 2,6-dichloroaniline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the formation of the amide bond. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(2,6-Dichlorobenzamido)succinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of different products.

    Substitution: The dichlorobenzamido group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

(S)-2-(2,6-Dichlorobenzamido)succinic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (S)-2-(2,6-Dichlorobenzamido)succinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways to modulate biological processes, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Dichlorobenzamide: A related compound with similar structural features but lacking the succinic acid backbone.

    2,6-Dichlorobenzoic acid: Another related compound with a carboxylic acid group instead of the amide group.

Uniqueness

(S)-2-(2,6-Dichlorobenzamido)succinic acid is unique due to the presence of both the succinic acid backbone and the 2,6-dichlorobenzamido group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Biologische Aktivität

(S)-2-(2,6-Dichlorobenzamido)succinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

This compound is a derivative of succinic acid with a dichlorobenzamide moiety. The synthesis typically involves the following steps:

  • Formation of the Amide Bond : The reaction between 2,6-dichlorobenzoic acid and succinimide or its derivatives.
  • Purification : Crystallization or chromatography to isolate the desired product.

The structure can be represented as follows:

C1H1O4Cl2N\text{C}_1\text{H}_1\text{O}_4\text{Cl}_2\text{N}

The biological activity of this compound primarily involves its interaction with specific biological targets:

  • Melanocortin Receptors : It has been shown to modulate melanocortin receptor activity, which is crucial in regulating various physiological processes such as appetite and energy homeostasis. The compound acts as an agonist at these receptors, leading to increased cyclic adenosine monophosphate (cAMP) production and subsequent physiological effects.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. This action suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

There is emerging evidence that this compound may also exhibit antimicrobial properties. Studies have shown that related compounds can disrupt bacterial cell membranes, leading to cell lysis and death . This activity could make it a candidate for further development as an antimicrobial agent.

Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of this compound derivatives, researchers found that these compounds significantly inhibited tumor growth in vivo. The study utilized H22 tumor-bearing mice models and reported improved survival rates when treated with these derivatives at specific dosages.

Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory effects of this compound. The study revealed that treatment reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential use in managing conditions characterized by excessive inflammation .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntitumor, anti-inflammatoryMelanocortin receptor modulation
Ac-His-DPhe-Arg-Trp-NH2Appetite regulationG protein-coupled receptor activation
AT7519CDK inhibitionSelective binding to CDK

Eigenschaften

IUPAC Name

(2S)-2-[(2,6-dichlorobenzoyl)amino]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO5/c12-5-2-1-3-6(13)9(5)10(17)14-7(11(18)19)4-8(15)16/h1-3,7H,4H2,(H,14,17)(H,15,16)(H,18,19)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVRKMRZOCMUKI-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC(CC(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)C(=O)N[C@@H](CC(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.